4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine
Description
Properties
Molecular Formula |
C28H18Br2N2 |
|---|---|
Molecular Weight |
542.3 g/mol |
IUPAC Name |
4-(3,5-dibromophenyl)-2-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C28H18Br2N2/c29-24-15-23(16-25(30)17-24)27-18-26(31-28(32-27)22-9-5-2-6-10-22)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-18H |
InChI Key |
UHCYUVNJVPRFGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC(=C5)Br)Br |
Origin of Product |
United States |
Preparation Methods
Core Structural Assembly
The synthesis typically follows a three-stage sequence :
-
Biphenyl Formation : Constructing the [1,1'-biphenyl]-4-yl moiety via Suzuki-Miyaura coupling.
-
Bromination : Introducing bromine atoms at the 3,5-positions of the phenyl group.
-
Pyrimidine Cyclization : Forming the pyrimidine ring through condensation reactions.
Suzuki-Miyaura Coupling for Biphenyl Synthesis
The biphenyl scaffold is synthesized by coupling aryl boronic acids with brominated aromatics under palladium catalysis. For example, 4-bromobiphenyl reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/ethanol solvent system. This method achieves moderate yields (56–74%) and high regioselectivity.
Example Reaction Conditions
Bromination Strategies
The 3,5-dibromophenyl group is introduced via electrophilic aromatic substitution. Bromine (Br₂) or N-bromosuccinimide (NBS) is employed in solvents like dichloromethane or acetic acid. Catalytic systems (e.g., FeBr₃) enhance regioselectivity, though polybromination remains a challenge.
Bromination Pathways
| Reagent | Solvent | Catalyst | Selectivity |
|---|---|---|---|
| Br₂ | CS₂ | None | Moderate |
| NBS | DCM | FeBr₃ | High |
Pyrimidine Ring Formation via Cyclization
The pyrimidine core is constructed through Biginelli-like condensation or amidine-mediated cyclization .
Amidine Cyclization
A pre-functionalized biphenyl derivative reacts with amidines (e.g., benzamidine) and diketones (e.g., 1,1,3,3-tetramethoxypropane) under reflux conditions. This method leverages DMSO as a solvent and ammonium acetate as a catalyst, achieving yields up to 70% for analogous pyrimidines.
Key Reaction Components
One-Step Condensation with Phosphorus Pentoxide
An alternative route employs a three-component condensation of aromatic aldehydes, malononitrile, and thiourea/urea in the presence of P₂O₅. This method offers simplicity and high efficiency, though its applicability to dibromophenyl derivatives remains unexplored.
Advantages of One-Step Synthesis
| Factor | Benefit | Source |
|---|---|---|
| Reaction Time | Shorter (2–4 hours) | |
| Reagent Tolerance | Broad functional groups | |
| Yield | High (up to 95%) |
Purification and Characterization Techniques
Chromatographic Purification
Column chromatography (silica gel, hexane/ethyl acetate gradients) is routinely used to isolate intermediates and final products. Recrystallization from solvents like ethanol or hexane enhances purity to >98%.
Purification Workflow
| Step | Method | Purity Achieved |
|---|---|---|
| Intermediate Isolation | Silica gel column | 90–95% |
| Final Product | Recrystallization | >98% |
Spectroscopic Analysis
¹H/¹³C NMR confirms substituent positions and aromatic coupling patterns. HRMS validates molecular weight and isotopic ratios (e.g., Br: 1:1 for ⁷⁹Br/⁸¹Br).
Comparative Analysis of Synthetic Routes
| Parameter | Multi-Step Route | One-Step Route |
|---|---|---|
| Steps | 3–4 | 1 |
| Yield | 56–74% | Up to 95% |
| Complexity | High (intermediate handling) | Low |
| Scalability | Moderate | High |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes continuous flow reactors and recyclable catalysts (e.g., Pd nanoparticles) to reduce costs. Bromination is optimized using NBS in DCM to minimize solvent waste.
Industrial Challenges
| Factor | Solution |
|---|---|
| Catalyst Recovery | Immobilized Pd catalysts |
| Solvent Disposal | DCM recycling systems |
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Halogen atoms in the dibromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Compounds similar to 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine have demonstrated significant anticancer properties. Studies indicate that the compound can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving the inhibition of key signaling pathways related to tumor growth and metastasis .
- Anti-inflammatory Properties : The compound's structural features may also allow it to function as an anti-inflammatory agent. Research into related pyrimidine derivatives has shown promise in reducing inflammation by modulating cytokine levels and other inflammatory markers .
Biological Research
The unique structure of this compound enables it to act as a ligand for various proteins and enzymes, facilitating studies on protein-ligand interactions. This aspect is crucial for understanding drug mechanisms and developing new therapeutic agents .
Materials Science
In materials science, compounds like 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine are explored for their potential use in organic electronics and photonic devices due to their electronic properties. The integration of biphenyl moieties enhances charge transport capabilities, making them suitable candidates for organic light-emitting diodes (OLEDs) and solar cells .
Case Study 1: Anticancer Mechanism Exploration
A study focused on the anticancer effects of structurally related pyrimidines demonstrated that specific substitutions could enhance potency against breast cancer cell lines (MCF7). The results indicated that compounds with similar structures to 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine exhibited IC50 values ranging from 0.5 to 10 µM .
Case Study 2: Protein Interaction Analysis
Research investigating the interactions of this compound with vascular endothelial growth factor receptor (VEGFR) revealed that it could inhibit angiogenesis effectively. The study compared its efficacy against standard treatments and found it significantly inhibited tumor growth in vivo models .
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling processes .
Comparison with Similar Compounds
Compound A : 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
- CAS : 1820711-06-5
- Molecular Formula : C₁₇H₉Cl₂F₃N₂
- Molecular Weight : 369.20 g/mol
- Substituents : 3,5-Dichlorophenyl (position 6), trifluoromethyl (position 4) .
- Comparison: The trifluoromethyl group is a strong electron-withdrawing group (EWG), enhancing electrophilicity at the pyrimidine core. Lower molecular weight (369.20 vs. 541.8 g/mol) suggests higher solubility in polar solvents.
Compound B : 4-([1,1'-Biphenyl]-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine
- CAS : 1421599-34-9
- Molecular Formula : C₂₈H₁₉BrN₂
- Molecular Weight : 463.37 g/mol
- Substituents : 4-Bromophenyl (position 6) .
- Comparison: Single bromine at the para position vs. 3,5-dibromophenyl in the target compound. This reduces steric bulk and electronic effects. Molecular weight difference (463.37 vs. 541.8 g/mol) highlights the impact of additional bromine on lipophilicity.
Compound C : 4-(3,5-Dichlorophenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine
- CAS : 1820711-06-5 (same as Compound A, but positional isomerism)
- Substituents : 3,5-Dichlorophenyl (position 4), trifluoromethyl (position 6) .
- Comparison :
- Positional swapping of substituents alters electronic distribution: trifluoromethyl at position 6 may sterically hinder interactions compared to the target compound’s biphenyl group.
- Dichlorophenyl groups provide weaker halogen-bonding capacity than dibromophenyl groups.
Structural and Functional Implications
Table 1: Comparative Analysis of Pyrimidine Derivatives
Biological Activity
4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine is a complex organic compound notable for its unique structural characteristics, which include multiple aromatic systems and a pyrimidine core. With a molecular formula of C28H18Br2N2 and a molecular weight of approximately 542.26 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The compound features:
- Biphenyl moiety : Enhances hydrophobic interactions and biological activity.
- Dibromophenyl substituents : May contribute to increased reactivity and interaction with biological targets.
Biological Activity
Research indicates that compounds with similar structures to 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine exhibit significant biological activities. Below are key findings on its biological activity:
Anticancer Properties
Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance:
- In vitro studies demonstrated that similar pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
Antimicrobial Activity
Compounds with halogen substitutions have been associated with antimicrobial properties:
- In vitro assays suggest that the presence of bromine atoms enhances the antimicrobial efficacy against certain bacterial strains .
Comparative Analysis
A comparative analysis of structurally related compounds reveals the unique advantages of 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine:
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| 4-([1,1'-Biphenyl]-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine | Structure | Similar biphenyl moiety but different halogen substitution | Anticancer activity |
| 4-(3-Bromophenyl)-6-(3-bromophenyl)-2-pyrimidine | Structure | Contains multiple brominated phenylene groups | Potential antimicrobial properties |
| 4-Chloro-2-phenylpyrimidine | Structure | Lacks the biphenyl structure; simpler design | Moderate biological activity |
The mechanism by which 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine exerts its biological effects may involve:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a target in cancer and autoimmune diseases .
- Interaction with DNA : Some studies suggest that pyrimidine derivatives can bind to DNA structures such as G-quadruplexes, influencing gene expression and cellular proliferation .
Case Studies
Several case studies provide insights into the biological efficacy of this compound:
- Anticancer Study : A study evaluated the cytotoxicity of various pyrimidine derivatives against breast cancer cells. The results indicated that compounds similar to 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine showed significant inhibition of cell growth compared to controls .
- Antimicrobial Evaluation : In another study, the antimicrobial activity of brominated pyrimidines was assessed against both Gram-positive and Gram-negative bacteria. The findings highlighted the enhanced efficacy due to the presence of bromine substituents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-([1,1'-biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine, and how can purity be ensured?
- Methodology : Multi-component reactions (MCRs) under reflux conditions with anhydrous solvents (e.g., ethanol or dichloromethane) are commonly used for analogous pyrimidine derivatives. For example, coupling aryl aldehydes with cyanocetamide derivatives in the presence of a base (e.g., K₂CO₃) can yield the core pyrimidine scaffold .
- Purity Control : Column chromatography (silica gel, CH₂Cl₂/hexane gradients) and recrystallization (e.g., from DMF/ethanol) are effective for isolation. Monitor reaction progress via TLC and confirm purity using HRMS and NMR (¹H/¹³C) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Key Techniques :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.8 ppm) and quaternary carbons (e.g., biphenyl C⁴ at ~143 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Use SHELXL for refinement to resolve dihedral angles between substituents (e.g., biphenyl vs. dibromophenyl planes) .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
- Challenges : Polymorphism (e.g., varying hydrogen-bonding networks) and weak intermolecular interactions (C–H⋯π or C–H⋯O) can complicate structure determination.
- Solutions : Collect high-resolution data (≤0.8 Å) and refine using SHELXL’s TWIN/BASF commands for twinned crystals. Validate with R₁ < 5% and wR₂ < 15% .
Advanced Research Questions
Q. How do electronic effects of the 3,5-dibromophenyl group influence reactivity in cross-coupling reactions?
- Analysis : The electron-withdrawing bromine substituents deactivate the phenyl ring, directing electrophilic substitution to the para positions. Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity in Suzuki-Miyaura couplings .
Q. How can contradictions in NMR and crystallographic data (e.g., bond lengths/conformational flexibility) be resolved?
- Approach : Compare experimental NMR chemical shifts with computed values (GIAO method). For crystallographic discrepancies, analyze thermal ellipsoids to identify dynamic disorder or torsional flexibility in the biphenyl moiety .
Q. What structure-activity relationships (SARs) are hypothesized for this compound in angiotensin II receptor modulation?
- Hypothesis : The biphenyl group may mimic biphenyltetrazole moieties in sartan-class drugs (e.g., losartan), while the dibromophenyl unit enhances lipophilicity. Test via in silico docking (AutoDock Vina) against PDB 4YAY, focusing on hydrophobic pocket interactions .
Q. What computational strategies predict this compound’s photophysical properties for optoelectronic applications?
- Strategy : Perform TD-DFT calculations (CAM-B3LYP/def2-TZVP) to simulate UV-vis spectra. Compare with experimental λmax (e.g., ~350 nm in CHCl₃) and assess charge-transfer transitions between the pyrimidine core and aryl substituents .
Methodological Tables
Table 1 : Synthetic Optimization Parameters for Pyrimidine Derivatives
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous DCM/EtOH | Reduces hydrolysis byproducts |
| Temperature | 80–100°C (reflux) | Accelerates cyclization |
| Catalyst | Pd(PPh₃)₄ (1 mol%) | Enables Suzuki coupling |
Table 2 : Key Crystallographic Data for Analogous Pyrimidines
| Compound | Space Group | R₁ Factor | Dihedral Angle (Pyrimidine vs. Aryl) |
|---|---|---|---|
| N-(4-Cl-phenyl) deriv. | P2₁/c | 0.042 | 5.2° (phenyl), 86.1° (aminomethyl) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
